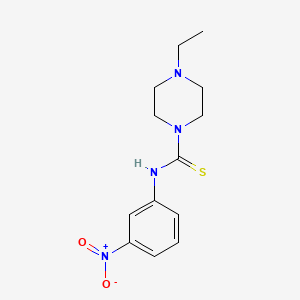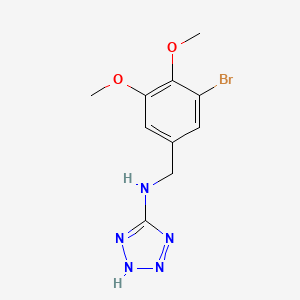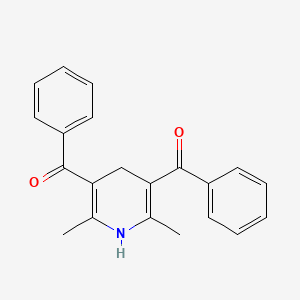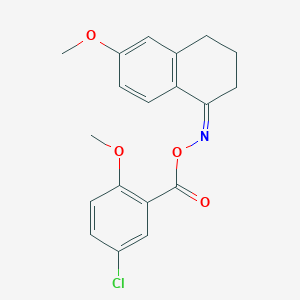
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities and has been studied extensively for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate can reduce inflammation and pain.
Biochemical and Physiological Effects:
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of tumor cells and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of inflammation, pain, and fever, as well as the growth of tumor cells and cognitive function. However, one limitation of using this compound is its potential toxicity. Careful attention must be paid to the dosage and duration of exposure to minimize any potential side effects.
Direcciones Futuras
There are several future directions for research on 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate. One area of focus could be the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of focus could be the study of the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate in the presence of acetic acid and concentrated sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
(4-chlorophenyl) 1-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-8-7-11(14-15)12(16)17-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBOGLAOANHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)


![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)
![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)

